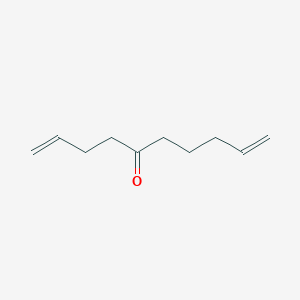

Deca-1,9-dien-5-one

CAS No.: 123976-50-1

Cat. No.: VC19121568

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123976-50-1 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | deca-1,9-dien-5-one |

| Standard InChI | InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2 |

| Standard InChI Key | BHJREBRUFKVDEE-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCC(=O)CCC=C |

Introduction

Synthesis and Structural Confirmation

Synthetic Routes

The primary synthesis of deca-1,9-dien-5-one involves the nickel-catalyzed reaction of 2-(oct-7-en-1-yl)oxirane with diethylzinc in tetrahydrofuran (THF) . Key steps include:

-

Reagents: Nickel(II) acetylacetonate (Ni(acac)₂) and diethylzinc.

-

Conditions: Reaction at ambient temperature for 48 hours.

The reaction mechanism likely proceeds through a radical pathway, where the epoxide ring opening facilitates the formation of the conjugated diene-ketone system.

Physicochemical Properties

Limited experimental data are available, but properties can be inferred from structurally related compounds:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 152.22 g/mol | Calculated |

| Boiling Point | ~180–190°C (estimated) | Analogous |

| Density | ~0.82–0.85 g/cm³ | Analogous |

| Solubility | Soluble in THF, DCM, ethers |

Applications in Organic Synthesis

Spiroketal Formation

Deca-1,9-dien-5-one is a precursor in the iodoetherification of ene or diene ketals, enabling the synthesis of spiroketals—a class of compounds with applications in natural product synthesis and pharmaceuticals . For example:

-

Reaction: Intramolecular cyclization using iodine catalysts yields spiroketals with high stereoselectivity .

-

Mechanism: Electrophilic iodine activates the ketone, promoting nucleophilic attack by the distal double bond.

Polymerization

The compound participates in acyclic diene metathesis (ADMET), forming copolymers with siloxanes or alkenes . For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume